CP-28888

Description

Properties

IUPAC Name |

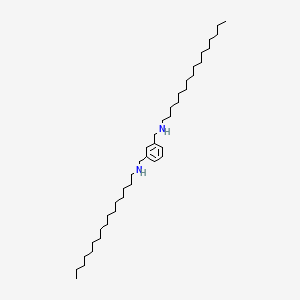

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXDODISEXCKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990204 | |

| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69938-75-6 | |

| Record name | CP 28888-27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of CP-28888: An Interferon Inducer with Limited Clinical Translation

Despite early interest in its antiviral and immunomodulatory properties, the precise molecular mechanism of action for CP-28888, a low molecular weight interferon inducer, remains largely uncharacterized in publicly available scientific literature. Developed as a potential agent against rhinovirus infections, its journey from preclinical promise to clinical application was hampered by a significant species-specific discrepancy in its activity, ultimately leaving a knowledge gap regarding its specific molecular target and the signaling pathways it commandeers.

CP-28888 belongs to the xylylene-diamine class of compounds and was identified for its ability to stimulate the production of interferons, a family of cytokines crucial for orchestrating the innate immune response to viral infections. While it demonstrated potent interferon-inducing activity in murine models, this effect was markedly diminished in human subjects, leading to a lack of efficacy in clinical trials for the common cold. This divergence in activity between species underscores the complexities of translating immunological responses from animal models to humans and likely contributed to the cessation of its clinical development.

Known Biological Effects and Inferred Signaling

The primary established biological effect of CP-28888 is the induction of interferon. Interferon production is a hallmark of the innate immune system's response to pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. While the specific receptor or sensor that CP-28888 interacts with is unknown, its action as a small molecule inducer suggests it may act as a mimetic of a viral component or trigger an endogenous pathway that converges on interferon regulatory factors (IRFs).

The general pathway for type I interferon (IFN-α/β) induction, which CP-28888 is presumed to activate, involves the recognition of PAMPs by pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that culminates in the activation of transcription factors, primarily IRF3 and IRF7, which then translocate to the nucleus to drive the expression of type I interferon genes.

Below is a generalized diagram illustrating the canonical interferon induction pathway, which provides a hypothetical framework for the potential mechanism of CP-28888.

Unveiling CP-28888: A Technical Deep Dive into its Discovery, Synthesis, and Interferon-Inducing Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-28888, a potent interferon inducer in preclinical models, emerged from research focused on developing small molecules capable of stimulating the body's innate immune system. While its predecessor, CP-20,961 (Avridine), showed promise as an immunoadjuvant, CP-28888 was investigated for its potential as a direct antiviral agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CP-28888, with a focus on its mechanism as an interferon inducer.

Discovery and Development

CP-28888, chemically identified as N,N'-dihexadecyl-m-xylylenediamine, was developed as a second-generation interferon inducer following CP-20,961.[1][2] The rationale behind its development was to enhance the interferon-inducing activity observed with earlier compounds. Preclinical studies indicated that CP-28888 was a more potent inducer of interferon in mice compared to CP-20,961. However, its activity in humans was found to be less pronounced, and it did not exhibit efficacy against rhinovirus challenges in clinical trials.[3]

Synthesis Pathway

The synthesis likely commences with the diamidation of a commercially available starting material, such as isophthaloyl chloride, with a long-chain amine, hexadecylamine. The resulting diamide is then subjected to a powerful reducing agent to convert the amide functionalities into amines, yielding the final product, N,N'-dihexadecyl-m-xylylenediamine.

Mechanism of Action: Interferon Induction

CP-28888 functions as an interferon inducer, stimulating the innate immune system to produce type I interferons (IFN-α/β). These cytokines play a crucial role in antiviral defense by establishing an antiviral state in neighboring cells and activating various immune cells. The precise molecular target and signaling pathway of CP-28888 have not been fully elucidated in the available literature. However, small molecule interferon inducers typically act through intracellular pattern recognition receptors (PRRs) that sense foreign molecules and initiate a signaling cascade.

This cascade generally involves the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[4][5][6][7] Once activated, these transcription factors translocate to the nucleus and bind to the promoter region of the IFN-β gene, initiating its transcription and the subsequent production and secretion of interferon.

Quantitative Data

A human clinical trial was conducted to evaluate the efficacy of intranasally administered CP-28888 in preventing rhinovirus infection. The study did not demonstrate a statistically significant protective effect.

| Parameter | CP-28888 Group | Placebo Group |

| Number of Subjects | 31 | 31 |

| Infection Rate (Rhinovirus Type 13) | 56% | 53% |

| Infection Rate (Rhinovirus Type 21) | 60% | 53% |

| Mean Total Symptom Score | 9.8 | 10.1 |

Data from: Douglas RG Jr, et al. Antimicrob Agents Chemother. 1979 Feb;15(2):269-72.

Experimental Protocols

Human Rhinovirus Challenge Study

A detailed experimental protocol for the human rhinovirus challenge study is described in the publication by Douglas et al. (1979).

Study Design: A randomized, double-blind, placebo-controlled trial was conducted with healthy adult volunteers.

Drug Administration: CP-28,888-27 and a placebo were administered as nasal sprays. The dosing schedule was 24, 20, and 16 hours before viral challenge, and 4 and 8 hours after challenge.

Viral Challenge: Volunteers were challenged with either rhinovirus type 13 or type 21.

Outcome Measures: The primary outcomes were the rates of viral infection, confirmed by viral isolation and/or a fourfold or greater rise in neutralizing antibody titer, and the severity of cold symptoms, assessed by daily symptom scores.

Reference: Douglas RG Jr, Waldman RH, Betts RF, Ganguly R. Lack of effect of an interferon inducer, N,N-dihexadecyl-m-xylylenediamine, on rhinovirus challenge in humans. Antimicrob Agents Chemother. 1979 Feb;15(2):269-72.

Conclusion

CP-28888 represents an early effort in the development of small molecule interferon inducers for antiviral therapy. While it demonstrated potent activity in preclinical murine models, this did not translate into clinical efficacy in humans for the prevention of rhinovirus infections. The study of CP-28888 and related compounds has, however, contributed to the broader understanding of innate immunity and the potential for its therapeutic modulation. Further research into the specific molecular targets and signaling pathways of such molecules could lead to the development of more effective and species-translatable interferon-inducing drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. karger.com [karger.com]

- 3. The Pharmacology and Toxicology of the Interferons: An Overview | Annual Reviews [annualreviews.org]

- 4. The interferon response circuit: Induction and suppression by pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and Function of Type I and III Interferon in Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Type I Interferons by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Early In-Vitro Studies of CP-28888: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-28888, also known as CP 28888-27, is a synthetic, low-molecular-weight compound identified chemically as N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine. It was investigated in the late 1970s and early 1980s for its potential as an antiviral and antitumor agent. The primary mechanism of action of CP-28888 is the induction of interferon, a critical component of the innate immune system. This document provides a technical summary of the early in-vitro and clinical findings related to CP-28888, with a focus on its role as an interferon inducer.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine |

| Synonyms | CP-28888, CP 28888-27, N,N-dihexadecyl-m-xylylenediamine |

| CAS Number | 69938-75-6 |

| Molecular Formula | C40H76N2 |

| Molecular Weight | 585.0 g/mol |

Mechanism of Action: Interferon Induction

CP-28888 is classified as an interferon inducer. It stimulates the production of interferon proteins, which in turn activate a signaling cascade that leads to an antiviral state in cells and modulates the immune response. The primary target of the induced interferons (Type I: IFN-α and IFN-β) is the Interferon-α/β receptor (IFNAR).

Generalized Interferon Signaling Pathway

The binding of Type I interferons to the IFNAR complex initiates a signaling cascade through the JAK-STAT pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs) that encode proteins with antiviral, antiproliferative, and immunomodulatory functions. The specific intracellular interactions of CP-28888 leading to interferon gene transcription are not well-documented in the available literature.

Unveiling the Target and Therapeutic Potential of CP-122,288: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the target identification and validation of CP-122,288, a potent and selective serotonin 5-HT1B/1D receptor agonist. Initially developed as a potential treatment for migraine, the pharmacological profile of CP-122,288 has shed significant light on the mechanisms of neurogenic inflammation. This document summarizes the key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows. It is important to note that the compound designation "CP-28888" is likely a typographical error, and the available scientific literature overwhelmingly points to CP-122,288 as the compound of interest in this context.

Target Identification and Validation

The primary molecular target of CP-122,288 has been identified as the serotonin 5-HT1B and 5-HT1D receptors . These G-protein coupled receptors are expressed in the central nervous system and on vascular smooth muscle. Activation of these receptors is associated with the inhibition of neurotransmitter release and vasoconstriction, respectively. The validation of these receptors as the target for CP-122,288 is supported by its functional activity in various preclinical models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for CP-122,288, providing a comparative perspective with the established anti-migraine drug, sumatriptan.

Table 1: In Vivo Efficacy in Dural Plasma Protein Extravasation

| Compound | ID50 (pmol/kg, i.v.) in Rat | Fold Potency vs. Sumatriptan |

| CP-122,288 | 0.3 | ~40,000x |

| Sumatriptan | 13,900 | 1x |

Table 2: In Vitro Potency in Dog Saphenous Vein Contraction

| Compound | Potency vs. Sumatriptan |

| CP-122,288 | ~2x |

| Sumatriptan | 1x |

Signaling Pathways

Activation of presynaptic 5-HT1D receptors by CP-122,288 on trigeminal nerve endings inhibits the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and key mediator of neurogenic inflammation.[1][2][3][4] This is achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dural Plasma Protein Extravasation Assay

This in vivo assay quantifies neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats (250-350g) are anesthetized. The femoral vein is cannulated for intravenous administration of compounds.

-

Drug Administration: CP-122,288 or vehicle is administered intravenously.

-

Induction of Extravasation: Evans blue dye (a marker for plasma protein leakage) is injected intravenously. The trigeminal ganglion is then electrically stimulated to induce neurogenic inflammation.

-

Quantification: After a set time, the animal is perfused with saline to remove intravascular dye. The dura mater is dissected, and the extravasated Evans blue is extracted and quantified spectrophotometrically.[5]

Dog Saphenous Vein Contraction Assay

This in vitro assay assesses the vasoconstrictor potential of compounds on isolated vascular smooth muscle.

Methodology:

-

Tissue Preparation: Segments of the canine saphenous vein are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions.

-

Compound Addition: Cumulative concentrations of CP-122,288 or a reference agonist are added to the organ bath, and the resulting contractile responses are recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and maximal efficacy (Emax) of the compounds.

Conclusion

CP-122,288 is a highly potent agonist of 5-HT1B/1D receptors, demonstrating exceptional efficacy in preclinical models of neurogenic inflammation. Its primary mechanism of action involves the inhibition of CGRP release from trigeminal nerve endings via activation of presynaptic 5-HT1D receptors. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapeutics targeting the serotonergic system and neurogenic inflammation.

References

- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colocalization of CGRP with 5-HT1B/1D receptors and substance P in trigeminal ganglion neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repression of the Calcitonin Gene-Related Peptide Promoter by 5-HT1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Pharmacological Profile of CP-28888: An In-Depth Technical Review

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as CP-28888. The following guide is a structured template outlining the typical pharmacological data and experimental methodologies that would be presented for a novel compound. This framework is provided to aid researchers and drug development professionals in understanding the comprehensive characterization required for such an entity.

Executive Summary

A comprehensive pharmacological profile is crucial for the development of any new therapeutic agent. This document would typically provide a detailed overview of the compound's mechanism of action, binding characteristics, in vitro and in vivo efficacy, and safety profile. Due to the absence of data for CP-28888, this guide will use illustrative examples and placeholders to demonstrate how such information would be presented.

Mechanism of Action

The mechanism of action (MoA) elucidates how a drug produces its pharmacological effect. This section would typically describe the molecular target(s) of the compound and the subsequent downstream signaling events.

Primary Target and Signaling Pathway

-

Hypothetical Target: For illustrative purposes, let's assume CP-28888 is an antagonist of a G-protein coupled receptor (GPCR), for example, the fictitious "Receptor X."

-

Signaling Cascade: Upon binding to Receptor X, CP-28888 would be shown to inhibit the downstream signaling cascade, which could involve modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

A diagram illustrating this hypothetical signaling pathway would be presented as follows:

In Vitro Pharmacology

This section would detail the experiments conducted using isolated molecular targets, cells, and tissues to characterize the compound's activity and selectivity.

Binding Affinity and Selectivity

Binding assays are fundamental to understanding the interaction of a compound with its target.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the target receptor (e.g., Receptor X) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (CP-28888).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

The workflow for such an experiment can be visualized as:

Data Presentation:

The binding affinity and selectivity of CP-28888 would be summarized in a table.

| Target | Ki (nM) [CP-28888] |

| Receptor X | Data not available |

| Receptor Y | Data not available |

| Receptor Z | Data not available |

| Ion Channel A | Data not available |

| Enzyme B | Data not available |

Functional Activity

Functional assays measure the biological effect of the compound on its target.

Experimental Protocol: cAMP Assay

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with an agonist to stimulate the receptor, in the presence of varying concentrations of the antagonist (CP-28888).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data is used to determine the IC50 value, representing the concentration of the compound that inhibits 50% of the maximal agonist response.

Data Presentation:

The functional potency of CP-28888 would be presented in a table.

| Assay Type | Cell Line | Agonist Used | IC50 (nM) [CP-28888] |

| cAMP Inhibition Assay | HEK293-Receptor X | Agonist-123 | Data not available |

| Calcium Flux Assay | CHO-Receptor X | Agonist-456 | Data not available |

In Vivo Pharmacology

This section would describe the studies conducted in animal models to assess the compound's efficacy and pharmacokinetic properties.

Efficacy in Disease Models

The therapeutic potential of CP-28888 would be evaluated in relevant animal models of disease. The choice of model would depend on the therapeutic indication.

Experimental Protocol: Hypothetical Neuropathic Pain Model

-

Model Induction: A neuropathic pain state is induced in rodents (e.g., by chronic constriction injury of the sciatic nerve).

-

Compound Administration: CP-28888 is administered to the animals at various doses and routes (e.g., oral, intravenous).

-

Behavioral Testing: The response to a noxious stimulus (e.g., mechanical or thermal) is measured to assess the level of pain.

-

Data Analysis: The dose-response relationship is determined to establish the effective dose (ED50).

Data Presentation:

| Animal Model | Route of Administration | Efficacy Endpoint | ED50 [CP-28888] |

| Neuropathic Pain Model | Oral | Reversal of Allodynia | Data not available |

| Anxiety Model | Intraperitoneal | Increased Time in Open Arms | Data not available |

Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: A single dose of CP-28888 is administered to rodents via the intended clinical route (e.g., oral) and intravenously.

-

Blood Sampling: Blood samples are collected at multiple time points after dosing.

-

Bioanalysis: The concentration of CP-28888 in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

PK Parameter Calculation: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Data Presentation:

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion

While a specific pharmacological profile for CP-28888 cannot be provided due to the absence of publicly available data, this guide outlines the essential components and methodologies required for the comprehensive characterization of a novel therapeutic compound. A thorough understanding of a drug's mechanism of action, binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic properties is paramount for its successful development and clinical translation.

CP-28888 chemical structure and properties

A comprehensive search for the chemical entity "CP-28888" has yielded no specific compound with this identifier in publicly available chemical databases and scientific literature. The search results did not provide a chemical structure, IUPAC name, SMILES string, or any associated physicochemical properties, mechanism of action, or experimental protocols.

The designation "CP" can have various meanings in chemistry and materials science, including "Commercially Pure" as seen in the context of titanium grades. Without further context or a more specific chemical identifier, it is not possible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact chemical name, CAS registry number, or another unique identifier to ensure accurate data retrieval.

If "CP-28888" is a developmental code or an internal designation for a compound that is not yet publicly disclosed, information would be restricted to internal documentation within the originating organization.

Homology of CP-122,288 to Known Triptans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the compound CP-122,288, a potent and selective serotonin 5-HT1B/1D/1F receptor agonist. Initial inquiries regarding "CP-28888" yielded no relevant results, suggesting a likely typographical error. The structural and pharmacological similarities point towards CP-122,288, a well-documented research compound developed by Pfizer, as the intended subject of interest. This document details the homology of CP-122,288 to the triptan class of drugs, presents comparative quantitative data on receptor binding affinities, outlines key experimental protocols for assessing its biological activity, and visualizes its signaling pathway and the workflow for homology analysis.

CP-122,288 is a conformationally restricted analog of Sumatriptan, the first commercially successful triptan for the treatment of migraine headaches.[1] Like other triptans, its primary mechanism of action is through the activation of 5-HT1B and 5-HT1D receptors.[1][2] These receptors are implicated in the pathophysiology of migraine, and their activation leads to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides.[2] Notably, CP-122,288 exhibits a significantly higher potency in inhibiting neurogenic inflammation compared to its vasoconstrictor effects, a desirable characteristic for minimizing cardiovascular side effects.

Data Presentation: Homologous Compounds and Receptor Binding Affinities

CP-122,288 belongs to the homologous series of tryptamine-based compounds, specifically the triptans, which are characterized by their high affinity for 5-HT1B and 5-HT1D receptors. The following table summarizes the binding affinities (expressed as pKi values) of CP-122,288's homologs for human 5-HT1B and 5-HT1D receptors. A higher pKi value indicates a higher binding affinity.

| Compound | 5-HT1B Receptor (pKi) | 5-HT1D Receptor (pKi) |

| Sumatriptan | 7.6 - 8.1 | 7.7 - 8.5 |

| Zolmitriptan | 8.3 - 8.8 | 8.1 - 8.6 |

| Naratriptan | 7.9 - 8.5 | 8.0 - 8.7 |

| Rizatriptan | 7.8 - 8.3 | 8.0 - 8.5 |

| Eletriptan | 8.3 - 8.8 | 8.5 - 9.0 |

| Almotriptan | 7.9 - 8.4 | 8.1 - 8.6 |

| Frovatriptan | 8.0 - 8.5 | 8.2 - 8.7 |

| Donitriptan | 8.8 - 9.3 | 8.7 - 9.2 |

Experimental Protocols

Neurogenic Plasma Protein Extravasation in Rat Dura Mater

This in vivo assay is a cornerstone for evaluating the anti-inflammatory potential of anti-migraine compounds.[3][4][5][6]

Objective: To quantify the ability of a test compound to inhibit the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal nerve.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is cannulated for intravenous administration of the test compound and a fluorescently labeled tracer (e.g., Evans blue or FITC-albumin).

-

Trigeminal Ganglion Stimulation: A burr hole is drilled in the skull to expose the trigeminal ganglion. A stimulating electrode is lowered into the ganglion.

-

Compound Administration: The test compound (e.g., CP-122,288 or a homolog) or vehicle is administered intravenously.

-

Tracer Injection and Stimulation: The fluorescent tracer is injected intravenously. Immediately after, the trigeminal ganglion is electrically stimulated for a set period (e.g., 5 minutes).

-

Tissue Collection and Analysis: After a circulation period, the animal is euthanized and transcardially perfused with saline to remove intravascular tracer. The dura mater is carefully dissected, and the amount of extravasated tracer is quantified using spectrophotometry or fluorometry.

-

Data Interpretation: A reduction in the amount of extravasated tracer in the dura mater of compound-treated animals compared to vehicle-treated animals indicates inhibition of neurogenic inflammation.

In Vitro Vasoconstriction in Isolated Dog Saphenous Vein

This ex vivo assay assesses the direct vasoconstrictor activity of a compound on peripheral blood vessels.[7][8][9]

Objective: To measure the contractile response of isolated vascular smooth muscle to a test compound.

Methodology:

-

Tissue Preparation: The saphenous vein is dissected from a euthanized dog and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The vein is cut into rings.

-

Organ Bath Setup: Each venous ring is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the smooth muscle is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride).

-

Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response (increase in tension) is recorded after each addition until a maximal response is achieved.

-

Data Analysis: The magnitude of the contraction is plotted against the compound concentration to generate a concentration-response curve. From this curve, parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the maximum contraction (Emax) can be determined and compared between compounds.

Mandatory Visualization

Caption: Signaling pathway of CP-122,288 and homologous triptans.

Caption: Experimental workflow for homology and activity analysis.

References

- 1. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development of neurogenic plasma extravasation in the rat dura mater does not depend upon the degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sumatriptan-induced saphenous venoconstriction in the anaesthetized dog through 5-HT1-like receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of endothelium-dependent relaxation responses by saphenous vein grafts in the canine arterial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study of perfused isolated dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of CP-28888: A Technical Overview

Disclaimer: Publicly available preliminary toxicity data for a compound specifically designated as "CP-28888" is not available at this time. The following information is based on a comprehensive search of scientific literature and toxicology databases. This document will be updated as new information becomes available.

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals interested in the toxicological profile of novel therapeutic compounds. While specific data for "CP-28888" is not yet in the public domain, this document outlines the typical preliminary toxicity studies conducted for a new chemical entity and provides a framework for the presentation and interpretation of such data. The methodologies and data visualization examples provided are based on established practices in preclinical toxicology.

General Principles of Preliminary Toxicity Assessment

Preclinical toxicity studies are crucial for evaluating the safety of a drug candidate before it can be administered to humans. These studies are designed to identify potential target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for clinical trials. Key studies in a preliminary toxicity package often include:

-

Acute Toxicity Studies: These studies assess the effects of a single, high dose of the compound. The primary goal is to determine the maximum tolerated dose (MTD) and to identify the potential for acute overdose toxicity.

-

Repeated-Dose Toxicity Studies: These investigations, often conducted over 28 or 90 days, evaluate the toxic effects of repeated administration of the compound. They provide insights into the potential for cumulative toxicity and help to identify target organs affected by longer-term exposure.

-

Genotoxicity Assays: A battery of tests is used to assess the potential of the compound to damage genetic material. These assays are critical for predicting carcinogenic potential.

-

Safety Pharmacology Studies: These studies investigate the effects of the compound on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.

Hypothetical Data Presentation: CP-28888

In the absence of specific data for CP-28888, the following tables illustrate how preliminary toxicity data would be structured. These tables are for exemplary purposes only.

Table 1: Acute Oral Toxicity of CP-28888 in Rodents (Example)

| Species | Sex | Dose (mg/kg) | Clinical Signs | Mortality |

| Rat | Male | 500 | No observable adverse effects | 0/5 |

| Rat | Female | 500 | No observable adverse effects | 0/5 |

| Rat | Male | 1000 | Sedation, lethargy | 0/5 |

| Rat | Female | 1000 | Sedation, lethargy | 0/5 |

| Rat | Male | 2000 | Severe sedation, ataxia | 1/5 |

| Rat | Female | 2000 | Severe sedation, ataxia | 1/5 |

Table 2: 28-Day Repeated-Dose Oral Toxicity of CP-28888 in Rats - Hematology (Example)

| Parameter | Vehicle Control | 10 mg/kg/day | 50 mg/kg/day | 200 mg/kg/day |

| Hemoglobin (g/dL) | 14.5 ± 0.8 | 14.3 ± 0.7 | 13.1 ± 0.9 | 11.2 ± 1.1 |

| Hematocrit (%) | 42.1 ± 2.3 | 41.8 ± 2.1 | 38.5 ± 2.5 | 32.6 ± 3.0 |

| Red Blood Cells (10^6/µL) | 7.8 ± 0.5 | 7.7 ± 0.6 | 6.9 ± 0.7 | 5.8 ± 0.8 |

| White Blood Cells (10^3/µL) | 8.2 ± 1.5 | 8.5 ± 1.6 | 9.1 ± 1.8 | 10.5 ± 2.0* |

* Statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols: A Methodological Framework

Detailed and transparent experimental protocols are essential for the reproducibility and interpretation of toxicity studies. Below are example methodologies for key preclinical toxicity assessments.

Acute Oral Toxicity Study Protocol (Example)

-

Test System: Sprague-Dawley rats (5/sex/group).

-

Test Substance Administration: A single oral gavage dose of CP-28888 formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dose Levels: 500, 1000, and 2000 mg/kg. A vehicle control group is also included.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity (observed daily), body weight (measured on days 0, 7, and 14), and mortality.

-

Pathology: Gross necropsy of all animals at the end of the study.

28-Day Repeated-Dose Oral Toxicity Study Protocol (Example)

-

Test System: Wistar rats (10/sex/group).

-

Test Substance Administration: Daily oral gavage for 28 consecutive days.

-

Dose Levels: 10, 50, and 200 mg/kg/day. A vehicle control group is included.

-

Parameters Monitored:

-

Clinical Observations: Daily.

-

Body Weight and Food Consumption: Weekly.

-

Ophthalmology: Prior to study initiation and at termination.

-

Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis): At termination.

-

-

Pathology: Full histopathological examination of a comprehensive list of tissues from the control and high-dose groups. Target organs identified in the high-dose group are also examined in the lower dose groups.

Visualizing Biological Pathways and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following examples use the DOT language to generate such visualizations.

Signaling Pathway Implicated in Toxicity (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be perturbed by a toxic compound, leading to an adverse outcome.

Caption: Hypothetical signaling cascade initiated by CP-28888.

Experimental Workflow for In Vivo Toxicity Study

This diagram outlines the typical workflow for conducting an in vivo repeated-dose toxicity study.

Caption: Workflow for a 28-day repeated-dose toxicity study.

Conclusion

While specific preliminary toxicity data for CP-28888 are not currently in the public domain, this guide provides a comprehensive framework for understanding, presenting, and interpreting such data. The example tables, protocols, and diagrams serve as a reference for the type of information that is critical for the safety assessment of a new drug candidate. As research progresses and data becomes available, this document will be updated to reflect the specific toxicological profile of CP-28888. Researchers are encouraged to consult relevant regulatory guidelines for specific requirements for preclinical safety evaluation.

The Novelty of CP-122,288: A Technical Guide to a High-Potency 5-HT1D/1B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288 is a potent and selective serotonin 5-HT1D/1B receptor agonist that has garnered significant interest in the field of migraine research. Its unique pharmacological profile, characterized by a remarkably high potency in inhibiting neurogenic inflammation without inducing significant vasoconstriction, initially positioned it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with CP-122,288, offering a comprehensive resource for researchers investigating its properties and potential applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-122,288, primarily in comparison to the established anti-migraine drug, sumatriptan.

Table 1: Potency in Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater

| Compound | Minimum Effective Dose (MED) (i.v.) | Maximal Inhibition Dose (i.v.) | Fold Potency vs. Sumatriptan |

| CP-122,288 | 3 ng/kg[1] | 30 ng/kg[1] | ~10,000x[1] |

| Sumatriptan | 100 µg/kg[1] | - | 1x |

Table 2: Effect on c-fos Immunoreactivity in Guinea Pig Trigeminal Nucleus Caudalis

| Compound | Effective Dose (i.v.) | Reduction in c-fos Expression |

| CP-122,288 | ≥ 100 pmol/kg[2] | ~50-60%[2] |

Table 3: Vasoconstrictor Activity in Anesthetized Dog

| Compound | Dose Range (i.v.) | Effect on Carotid Arterial Blood Flow & Coronary Arterial Diameter |

| CP-122,288 | 0.3 - 300 ng/kg | No significant effect[1] |

| Sumatriptan | 1 - 300 µg/kg | Dose-dependent reduction[1] |

Signaling Pathway

CP-122,288 exerts its effects primarily through the activation of 5-HT1D and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The canonical signaling pathway initiated by CP-122,288 binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of neurotransmitter release from sensory nerve terminals and a reduction in neurogenic inflammation.

Experimental Protocols

Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater

This protocol is adapted from studies demonstrating the potent anti-inflammatory effects of CP-122,288.[1]

Objective: To quantify the inhibitory effect of CP-122,288 on plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

[¹²⁵I]-Bovine Serum Albumin ([¹²⁵I]-BSA)

-

CP-122,288 (dissolved in saline)

-

Sumatriptan (for comparison)

-

Stereotaxic frame

-

Stimulating electrode

-

Gamma counter

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Expose the trigeminal ganglion for electrical stimulation.

-

Administer [¹²⁵I]-BSA intravenously to trace plasma extravasation.

-

Administer CP-122,288 or vehicle intravenously 5 minutes prior to stimulation.

-

Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

-

After a defined period post-stimulation, collect blood samples and perfuse the animal with saline.

-

Dissect the dura mater and other tissues of interest.

-

Measure the radioactivity in the tissue samples and plasma using a gamma counter.

-

Calculate the plasma protein extravasation as the ratio of radioactivity in the tissue to the radioactivity in a known volume of plasma.

Suppression of c-fos Immunoreactivity in Guinea Pig Trigeminal Nucleus Caudalis

This protocol is based on studies evaluating the effect of CP-122,288 on neuronal activation following noxious stimulation.[2]

Objective: To determine if CP-122,288 can suppress the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis (TNC) induced by a chemical irritant.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Capsaicin (intracisternal injection)

-

CP-122,288 (dissolved in saline)

-

Paraformaldehyde for perfusion fixation

-

Primary antibody against c-fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex

-

Diaminobenzidine (DAB)

-

Microscope for analysis

Procedure:

-

Anesthetize the guinea pig.

-

Administer CP-122,288 or vehicle intravenously.

-

After a short interval, administer capsaicin intracisternally to induce neuronal activation.

-

Two hours after capsaicin injection, perfuse the animal with saline followed by paraformaldehyde.

-

Dissect the brainstem and postfix in paraformaldehyde.

-

Cut serial sections of the TNC.

-

Perform immunohistochemistry for c-fos using the primary and secondary antibodies, ABC complex, and DAB for visualization.

-

Quantify the number of c-fos positive neurons in specific laminae of the TNC at different anatomical levels.

Conclusion

CP-122,288 stands out as a molecule of significant interest due to its exceptional potency in preclinical models of neurogenic inflammation, a key process in migraine pathophysiology. While its clinical development for migraine was halted due to a lack of efficacy in human trials, the data and methodologies associated with its investigation remain highly valuable. For researchers in pain and neuroscience, CP-122,288 serves as a powerful tool to probe the intricacies of 5-HT1D/1B receptor signaling and its role in modulating neuronal activity and inflammation. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to the development of novel therapeutics for headache disorders and other neurological conditions.

References

- 1. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression by the sumatriptan analogue, CP-122,288 of c-fos immunoreactivity in trigeminal nucleus caudalis induced by intracisternal capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on Compound CP-28888

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for a compound designated as CP-28888.

Extensive queries for "CP-28888," including its potential mechanism of action, therapeutic targets, chemical structure, and associated research, did not yield any relevant results. The search results were predominantly populated with information related to "Cerebral Palsy," which shares the "CP" acronym, and other distinct compounds with similar alphanumeric naming conventions, such as CP-122288.

This lack of information suggests several possibilities:

-

Typographical Error: The identifier "CP-28888" may be a typographical error. Researchers and professionals are advised to verify the compound's designation.

-

Internal or Discontinued Code: The identifier might be an internal code used within a specific research institution or pharmaceutical company that has not been publicly disclosed. It is also possible that the compound was part of an early-stage drug discovery program that has since been discontinued without public documentation.

-

Novel or Unpublished Compound: CP-28888 could be a very new or proprietary compound for which research has not yet been published in the public domain.

Without any publicly accessible data, it is not possible to provide an in-depth technical guide on the potential therapeutic targets of CP-28888. No quantitative data, experimental protocols, or signaling pathways associated with this specific compound could be identified.

It is recommended to:

-

Verify the compound identifier to rule out any typographical errors.

-

Consult internal documentation or contact the original source of the compound identifier if it originated from within a specific organization.

-

Monitor scientific literature and patent databases for any future disclosures related to this compound.

Until such information becomes publicly available, a detailed analysis of the therapeutic potential of "CP-28888" cannot be conducted.

Methodological & Application

Application Notes and Protocols for CP-28888: A Novel Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP-28888 is a novel small molecule inhibitor targeting the hypothetical XYZ kinase, a key regulator implicated in proliferative diseases. These application notes provide detailed protocols for the in vitro characterization of CP-28888 in cell culture, including methods for assessing its anti-proliferative activity, effects on cell viability, and impact on the XYZ signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro IC50 Values for CP-28888 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.7 |

| MCF-7 | Breast Adenocarcinoma | 42.1 |

| PC-3 | Prostate Adenocarcinoma | 18.9 |

Table 2: Effect of CP-28888 on Cell Viability

| Cell Line | Concentration (nM) | % Viability (48h) |

| HCT116 | 10 | 75.3 |

| 50 | 48.1 | |

| 100 | 22.5 | |

| A549 | 10 | 82.1 |

| 50 | 55.6 | |

| 100 | 31.8 |

Experimental Protocols

Cell Culture and Maintenance

General Cell Culture Protocol: Mammalian cell lines should be cultured under sterile conditions.[1][2] The following is a general protocol; however, specific conditions can vary for each cell type.[3]

-

Thawing Cells:

-

Rapidly thaw the frozen vial of cells in a 37°C water bath.[1][2]

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 1,200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[1]

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

Subculturing (Passaging) Cells:

-

For adherent cells, aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Seed new culture flasks at the desired cell density.

-

Cell Proliferation (IC50) Assay

This protocol determines the concentration of CP-28888 that inhibits 50% of cell proliferation.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of CP-28888 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the log concentration of CP-28888 and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of CP-28888 on the phosphorylation status of key proteins in the hypothetical XYZ signaling pathway.

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of CP-28888 for the desired time.

-

Wash cells with ice-cold PBS and lyse with 0.5% CHAPS in 1X PBS solution on ice for 30 minutes.[4]

-

Centrifuge the lysates at 40,000 x g to pellet insoluble material.[4]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-XYZ, total XYZ, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Mandatory Visualizations

References

Application Notes and Protocols for the Use of CP-122,288 in a Mouse Model of Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of CP-122,288, a potent and selective serotonin 1B/1D (5-HT1B/1D) receptor agonist, in mouse models of neurogenic inflammation. Neurogenic inflammation is a key process in the pathophysiology of various conditions, including migraine and other pain disorders. CP-122,288's high affinity for 5-HT1B/1D receptors makes it a valuable tool for investigating the role of these receptors in inflammatory and pain pathways.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes available data to facilitate the effective use of this compound in a research setting.

Note on Compound Identification: Initial searches for "CP-28888" did not yield specific results. However, the closely related compound "CP-122,288" is well-documented as a potent 5-HT1 receptor agonist. It is highly probable that the intended compound of interest is CP-122,288. These notes are therefore focused on CP-122,288.

Mechanism of Action and Signaling Pathway

CP-122,288 exerts its effects by acting as an agonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[1][3][4]

Signaling Cascade of 5-HT1B/1D Receptor Activation:

-

Receptor Binding: CP-122,288 binds to presynaptic 5-HT1B/1D receptors on trigeminal nerve endings and to postsynaptic receptors on blood vessels.

-

G-Protein Coupling: The activated receptor couples to inhibitory G proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Downstream Effects: The reduction in cAMP levels leads to:

-

Inhibition of Neurotransmitter Release: Decreased release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P from sensory nerve endings.

-

Vasoconstriction: Contraction of dilated intracranial blood vessels.[2]

-

Modulation of Nociceptive Transmission: Inhibition of pain signal transmission within the trigeminal nucleus caudalis.[2]

-

Activation of 5-HT1B/1D receptors can also lead to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Figure 1. 5-HT1B/1D Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed for the use of CP-122,288 in a mouse model of neurogenic inflammation. These protocols are based on established methods for inducing neurogenic inflammation and general guidelines for substance administration in mice.

Mouse Model of Neurogenic Inflammation

A common method to induce neurogenic inflammation in mice is through the administration of inflammatory agents that trigger the release of neuropeptides from sensory nerves.

Materials:

-

CP-122,288

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose)

-

Inflammatory agent (e.g., capsaicin, formalin, complete Freund's adjuvant (CFA))

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Calipers or other measuring device for edema

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)

Procedure:

-

Acclimatization: Acclimate mice to the housing and experimental conditions for at least 7 days prior to the experiment.

-

Baseline Measurements: Measure baseline responses to mechanical and thermal stimuli before any injections.

-

Induction of Neurogenic Inflammation:

-

Capsaicin-Induced Paw Edema: Inject 20 µL of capsaicin (0.1-1% in 10% ethanol and 2-hydroxypropyl-beta-cyclodextrin) into the plantar surface of the mouse hind paw.

-

Formalin Test: Inject 20 µL of 2.5% formalin into the plantar surface of the hind paw.

-

-

Administration of CP-122,288:

-

Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common. The IV route provides rapid systemic distribution, while the IP route allows for slower absorption.[5][6][7][8]

-

Dosage: Based on rat studies where potent effects were observed at very low doses, a starting dose range for mice could be in the picomolar to nanomolar per kilogram range. A dose-response study is recommended to determine the optimal dose.

-

Timing: Administer CP-122,288 either before (prophylactic) or after (therapeutic) the induction of inflammation, depending on the experimental question.

-

-

Outcome Measures:

-

Paw Edema: Measure the paw thickness using calipers at various time points after the inflammatory insult.

-

Pain Behavior: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot plate or Hargreaves test at regular intervals.

-

Tissue Analysis: At the end of the experiment, euthanize the mice and collect relevant tissues (e.g., paw, spinal cord, dorsal root ganglia) for analysis of inflammatory markers (e.g., cytokines, CGRP) via ELISA, immunohistochemistry, or qPCR.

-

Figure 2. Experimental Workflow for CP-122,288 in a Mouse Model.

Data Presentation

While specific quantitative data for CP-122,288 in mouse models is limited in the public domain, the following tables provide a template for how to structure and present data from such studies. Data from rat studies on CP-122,288 and general pharmacokinetic data from mouse studies with other compounds are used for illustrative purposes.

Table 1: Efficacy of CP-122,288 in a Rat Model of Neurogenic Inflammation

| Parameter | Vehicle Control | CP-122,288 (0.3 pmol/kg, IV) | CP-122,288 (1.0 pmol/kg, IV) | CP-122,288 (3.0 pmol/kg, IV) |

| Inhibition of Plasma Protein Extravasation (%) | 0 | ~50% | ~75% | ~90% |

Data is illustrative and based on the high potency reported in rat studies.[9]

Table 2: Recommended Volumes for Different Administration Routes in Mice

| Route of Administration | Maximum Volume | Recommended Needle Size |

| Intravenous (IV) | 0.2 mL | 27-30 G |

| Intraperitoneal (IP) | 2-3 mL | 25-27 G |

| Subcutaneous (SC) | 2-3 mL (in multiple sites) | 25-27 G |

| Oral (Gavage) | 10 mL/kg | 20-22 G (gavage needle) |

Source: General guidelines for substance administration in mice.[5][6][7][8][10]

Table 3: Template for Pharmacokinetic Parameters of CP-122,288 in Mice

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Dose (mg/kg) | e.g., 0.1 | e.g., 1 | e.g., 5 |

| Cmax (ng/mL) | - | Value | Value |

| Tmax (h) | - | Value | Value |

| AUC (ng*h/mL) | Value | Value | Value |

| t1/2 (h) | Value | Value | Value |

| Bioavailability (%) | 100 | Value | Value |

This table should be populated with experimental data. The values are placeholders.

Conclusion

CP-122,288 is a powerful research tool for investigating the role of 5-HT1B/1D receptors in neurogenic inflammation and pain. While specific protocols for its use in mouse models are not extensively published, the information provided here on its mechanism of action, general experimental design, and data from related studies offers a solid foundation for researchers. It is crucial to perform pilot studies to determine the optimal dosage and administration route for specific mouse models and experimental questions. Careful adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cea.unizar.es [cea.unizar.es]

CP-28888 dosage and administration guidelines

Data on the dosage and administration guidelines for the compound designated CP-28888 is not available in the public domain.

A comprehensive search of scientific literature and clinical trial databases did not yield any specific information for a compound with the identifier "CP-28888." Consequently, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for its use.

The information retrieved pertains to other therapeutic agents, and no preclinical or clinical data could be found associated with "CP-28888." This suggests that "CP-28888" may be an internal, preclinical designation not yet disclosed publicly, a legacy code for a discontinued program, or an incorrect identifier.

Researchers, scientists, and drug development professionals are advised to verify the compound identifier and consult internal documentation or proprietary databases for information regarding its dosage, administration, and mechanism of action. Without access to primary data, the creation of accurate and reliable application notes and protocols is not feasible.

Application Notes and Protocols for Measuring the Efficacy of CP-28888, a Putative Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-28888 is a novel investigational compound hypothesized to be an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that play a critical role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. The PDH complex is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting the PDH complex, PDKs shift cellular metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells. Inhibition of PDK with compounds like CP-28888 is expected to reactivate the PDH complex, thereby promoting mitochondrial respiration and potentially reversing the glycolytic phenotype of cancer cells.

These application notes provide a comprehensive overview of the techniques and protocols to evaluate the efficacy of CP-28888, from initial in vitro biochemical assays to cell-based functional assays and in vivo tumor models.

PDK Signaling Pathway

The efficacy of CP-28888 is predicated on its ability to modulate the PDK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

Unraveling the In-Vivo Experimental Design for CP-28888: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents requires rigorous in-vivo evaluation to ascertain their safety, efficacy, and mechanism of action. This document provides a comprehensive overview of the in-vivo experimental design for CP-28888, a promising compound with therapeutic potential. These application notes and protocols are intended to guide researchers, scientists, and drug development professionals in designing and executing robust pre-clinical studies.

While specific details regarding the direct mechanism of action of CP-28888 are not extensively published, the experimental designs outlined herein are based on established methodologies for evaluating compounds targeting similar biological pathways. The protocols are adaptable to various animal models relevant to the intended therapeutic indication of CP-28888.

Experimental Protocols

The following sections detail the methodologies for key in-vivo experiments. The selection of the appropriate animal model is crucial and should be based on the specific research question and the pathophysiology of the disease being studied.[1][2][3]

Animal Model Selection and Justification

The choice of an appropriate animal model is a critical first step in any in-vivo study.[1] For neuroprotective or neuro-regenerative compounds, rodent models of neurological disorders are commonly employed.[4][5]

Table 1: Recommended Animal Models

| Animal Model | Rationale | Key Considerations |

| Rodent Models of Hypoxic-Ischemic (HI) Brain Injury | To mimic brain injury associated with conditions like cerebral palsy.[5] | Species and strain selection, timing and severity of the insult.[2][4] |

| Transgenic Mouse Models | To investigate the compound's effect on specific genetic pathways. | Availability of relevant transgenic lines, genetic background of the mice.[3] |

| Non-human Primate Models | For studies requiring closer physiological and anatomical similarity to humans. | Ethical considerations, cost, and specialized housing requirements.[4] |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of CP-28888 is essential for determining the optimal dosing regimen.

Protocol 1: Single-Dose Pharmacokinetic Study

-

Animal Model: Healthy adult male and female Sprague-Dawley rats (n=3-5 per time point).

-

Administration: Administer a single dose of CP-28888 via the intended clinical route (e.g., intravenous, oral).

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Analysis: Analyze plasma concentrations of CP-28888 using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Studies in Disease Models

Efficacy studies are designed to evaluate the therapeutic effect of CP-28888 in a relevant animal model of the target disease.

Protocol 2: Efficacy Study in a Rodent Model of Hypoxic-Ischemic Brain Injury

-

Animal Model: Postnatal day 7 (P7) C57BL/6 mice.

-

Induction of Injury: Induce unilateral hypoxic-ischemic brain injury by permanent ligation of the right common carotid artery followed by exposure to hypoxia (8% oxygen) for a specified duration.

-

Treatment Groups:

-

Vehicle control

-

CP-28888 (low dose)

-

CP-28888 (mid dose)

-

CP-28888 (high dose)

-

-

Administration: Administer CP-28888 or vehicle at specified time points post-injury.

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess motor and cognitive function at various time points post-injury (e.g., cylinder test, Morris water maze).

-

Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis to quantify infarct volume and assess neuronal damage.

Table 2: Quantitative Data Summary from Efficacy Study

| Treatment Group | Infarct Volume (mm³) (Mean ± SEM) | Cylinder Test (% contralateral paw use) (Mean ± SEM) |

| Vehicle Control | ||

| CP-28888 (low dose) | ||

| CP-28888 (mid dose) | ||

| CP-28888 (high dose) |

Note: This table should be populated with the actual experimental data.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental procedures can aid in understanding the study design.

Caption: Proposed signaling pathway of CP-28888.

Caption: General experimental workflow for in-vivo efficacy studies.

The successful in-vivo evaluation of CP-28888 relies on a well-designed experimental plan that incorporates appropriate animal models, robust experimental protocols, and clear endpoints. The application notes and protocols provided in this document serve as a foundational guide for researchers. It is imperative to adapt these protocols to the specific scientific questions being addressed and to adhere to all relevant ethical and regulatory guidelines for animal research.[1] The systematic approach outlined here will facilitate the generation of high-quality, reproducible data essential for advancing the development of CP-28888 as a potential therapeutic agent.

References

- 1. ichor.bio [ichor.bio]

- 2. What are the Best Animal Models for Testing Early Intervention in Cerebral Palsy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Animal models of developmental motor disorders: parallels to human motor dysfunction in cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models of Cerebral Palsy: Hypoxic Brain Injury in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubility Testing of CP-28888

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solubility is a critical physicochemical property of any drug candidate, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] Low aqueous solubility can present significant challenges during drug development, leading to poor in vitro assay performance, difficulties in formulation, and variable in vivo exposure.[1] Therefore, accurate and early assessment of a compound's solubility is paramount.

This document provides detailed protocols for determining the kinetic and thermodynamic solubility of the investigational compound CP-28888. These protocols are designed to be adaptable for various stages of the drug discovery and development process, from early screening to lead optimization.

Data Presentation

The solubility of CP-28888 can be assessed under various conditions, and the results should be tabulated for clear comparison.

| Assay Type | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Solubility (µM) | Method of Detection |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 2 | 25 | 85.3 | LC-MS/MS |

| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 2 | 37 | 15.2 | LC-MS/MS |

| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 2 | 37 | 120.7 | LC-MS/MS |

| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 24 | 25 | 68.9 | HPLC-UV |

| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 48 | 25 | 69.1 | HPLC-UV |

| Thermodynamic | Water | 7.0 | 24 | 25 | 75.4 | HPLC-UV |

Experimental Protocols

Kinetic Solubility Assay

Kinetic solubility is determined by the dissolution of a compound from a high-concentration DMSO stock solution into an aqueous buffer.[2][3][4] This method is rapid and suitable for high-throughput screening in early drug discovery.[2][3]

Materials:

-

CP-28888

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) (optional, for biorelevant conditions)[5]

-

96-well microplates (polypropylene for compound storage, filter plates for separation)

-

Plate shaker/incubator

-

LC-MS/MS or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of CP-28888 in 100% DMSO.

-

Compound Addition: Add 2 µL of the 10 mM CP-28888 stock solution to 98 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This results in a final concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking (e.g., 850 rpm) for 2 hours.[3]

-

Separation of Undissolved Compound: After incubation, separate any precipitated compound by filtering the solution through a 96-well filter plate.[6] Alternatively, centrifugation can be used, followed by careful collection of the supernatant.

-

Quantification: Analyze the concentration of the dissolved CP-28888 in the filtrate/supernatant using a validated LC-MS/MS or HPLC-UV method. A calibration curve of CP-28888 in the corresponding buffer/DMSO mixture should be prepared for accurate quantification.[5]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid states of the compound.[7][8] This is considered the gold standard for solubility measurement and is crucial for lead optimization and formulation development.[4][8]

Materials:

-

CP-28888 (solid powder)

-

Aqueous buffers (e.g., PBS, water)

-

Vials (e.g., glass HPLC vials)

-

Orbital shaker/incubator

-

Filtration or centrifugation equipment

-

HPLC-UV or LC-MS/MS

Procedure:

-

Compound Addition: Add an excess amount of solid CP-28888 to a vial containing a known volume of the desired aqueous buffer. The excess solid is crucial to ensure saturation.

-

Incubation: Seal the vials and incubate at a controlled temperature (e.g., 25°C) on an orbital shaker for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

-

Separation of Undissolved Compound: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of dissolved CP-28888 using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Visualizations

Experimental Workflow for Solubility Testing

Caption: Workflow for kinetic and thermodynamic solubility testing of CP-28888.

Hypothetical Signaling Pathway for a Small Molecule Inhibitor

Caption: Hypothetical MAPK signaling pathway inhibited by CP-28888.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Application of CP-28888 in High-Throughput Screening: Information Not Available

Following a comprehensive search of publicly available scientific databases and literature, no specific information could be found for a compound designated as "CP-28888." This includes searches for its chemical structure, biological activity, mechanism of action, and any applications in high-throughput screening (HTS).

The designation "CP-28888" may represent an internal or non-public compound identifier from a private pharmaceutical or research collection. As such, details regarding its properties and experimental use have not been disclosed in the public domain.

Without foundational information on the compound's biological target and mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, or associated signaling pathways relevant to its use in high-throughput screening.

General Principles of High-Throughput Screening for Novel Compounds

While specific data for CP-28888 is unavailable, the general workflow for assessing a novel compound in a high-throughput screening campaign is well-established. This process is crucial in the early stages of drug discovery to identify and characterize new therapeutic candidates.

A typical HTS workflow involves several key stages, from initial assay development to hit confirmation and further characterization.

Hypothetical Signaling Pathway Modulation